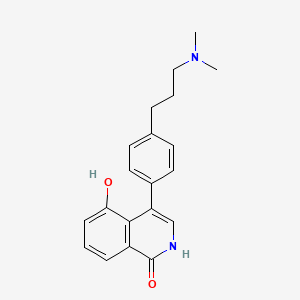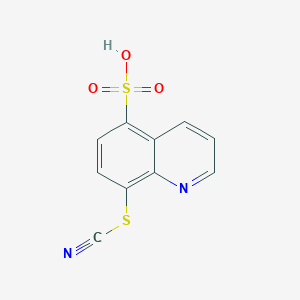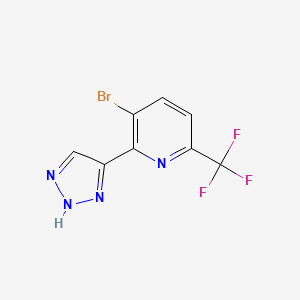
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is a compound that features a furan ring, a butyl chain, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the butyl-furan intermediate: This can be achieved by reacting furan with a butyl halide under basic conditions.
Sulfonamide formation: The butyl-furan intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, similar to benzene, but more reactive due to the electron-rich nature of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan ring and sulfonamide group can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide: Lacks the stereochemistry of the (S)-enantiomer.
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide: Shorter alkyl chain.
N-(1-(Thiophen-2-yl)butyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the furan ring also imparts distinct reactivity and properties compared to similar compounds with different heterocycles.
特性
分子式 |
C15H19NO3S |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
N-[(1S)-1-(furan-2-yl)butyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h4,6-11,14,16H,3,5H2,1-2H3/t14-/m0/s1 |
InChIキー |
FFVDKRRKGUDNRA-AWEZNQCLSA-N |
異性体SMILES |
CCC[C@@H](C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCCC(C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)



![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)






![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
